molecular formula C12H12Cl3N3 B1357916 N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine CAS No. 281211-09-4

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Cat. No. B1357916
M. Wt: 304.6 g/mol
InChI Key: VYVZWMSFMRFPIF-UHFFFAOYSA-N
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Description

“N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine” is a chemical compound that contains a quinoxaline core, which is a type of heterocyclic compound. The “N-(tert-Butyl)” indicates that a tert-butyl group is attached to the nitrogen atom of the quinoxaline . The “3,6,7-trichloro” indicates that there are three chlorine atoms attached to the 3rd, 6th, and 7th carbon atoms of the quinoxaline ring.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoxaline ring, followed by the introduction of the chlorine atoms and the tert-butyl group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline ring, the three chlorine atoms, and the tert-butyl group attached to the nitrogen atom. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoxaline ring, the chlorine atoms, and the tert-butyl group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atoms might make the compound more polar, while the tert-butyl group might increase its hydrophobicity .

Scientific Research Applications

1. Synthesis of Pharmaceutically Active Derivatives

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine plays a role in the synthesis of pharmaceutically active derivatives. Gupta et al. (2017) describe a metal-free cross-dehydrogenative coupling process that yields 3-aminoquinoxalinones, which are significant in pharmaceutical research (Gupta, Deshmukh, & Jain, 2017).

2. Tert-Butoxycarbonylation Reagent

Research by Ouchi et al. (2002) and Saito et al. (2006) highlights the use of tert-butoxycarbonylation reagents, such as N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, for aromatic and aliphatic amine hydrochlorides and phenols. This method is noted for its chemoselective and high-yield reactions under mild conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002); (Saito, Ouchi, & Takahata, 2006).

3. Asymmetric Synthesis of Amines

The compound is utilized in the asymmetric synthesis of amines, as demonstrated by Ellman et al. (2002) and Xu, Chowdhury, & Ellman (2013). The N-(tert-Butyl) group facilitates the addition of nucleophiles and is easily cleaved post-addition, making it valuable in synthesizing various amines with high enantioselectivity (Ellman, Owens, & Tang, 2002); (Xu, Chowdhury, & Ellman, 2013).

4. Synthesis of Biheteroarenes

Song et al. (2018) utilized the compound in oxidative Csp3–H/N–H cross-coupling to create biheteroarenes, crucial in pharmaceutical research. This method leverages N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine's properties to facilitate functionalization tactics under aerobic conditions (Song, Dong, Yi, Chiang, & Lei, 2018).

5. Synthesis of Quinoline Derivatives

Zhang et al. (2016) demonstrate the use of tert-butyl hydroperoxide in synthesizing 3-arylsulfonylquinoline derivatives, which are significant in pharmaceutical applications. This method efficiently forms a C-S bond and a quinoline ring, highlighting the compound's utility in complex syntheses (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds .

properties

IUPAC Name

N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZWMSFMRFPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609942
Record name N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

CAS RN

281211-09-4
Record name N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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